1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine
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Overview
Description
1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H10F3N3O. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, depending on their specific chemical structure .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding .
Result of Action
It is known that pyrazole derivatives can exhibit various biological activities, depending on their specific chemical structure .
Preparation Methods
The synthesis of 1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and hydrazine derivatives.
Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethoxy)benzaldehyde with hydrazine to form an intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-tert-Butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine: This compound has a tert-butyl group instead of a benzyl group, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)18-9-3-1-8(2-4-9)7-17-10(15)5-6-16-17/h1-6H,7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKROERRTYCSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052564-95-0 |
Source
|
Record name | 1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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